

Dehydroepiandrosterone (DHEA) in Human Plasma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroandrosterone*

Cat. No.: *B141766*

[Get Quote](#)

An in-depth guide on the physiological concentrations, measurement, and signaling pathways of Dehydroepiandrosterone (DHEA) in human plasma, tailored for researchers, scientists, and drug development professionals.

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-sulfate (DHEA-S), are the most abundant circulating steroid hormones in humans.^[1] Primarily produced by the adrenal glands, with minor contributions from the gonads and the brain, DHEA serves as a crucial precursor to more potent androgens and estrogens.^{[2][3]} The physiological concentrations of DHEA and DHEA-S exhibit significant variability depending on age and sex, declining markedly with age.^{[4][5]} This guide provides a comprehensive overview of DHEA's physiological plasma concentrations, detailed methodologies for its quantification, and an exploration of its complex signaling pathways.

Physiological Concentrations of DHEA and DHEA-S in Human Plasma

The plasma concentrations of both DHEA and its more stable and abundant sulfated form, DHEA-S, are highly dependent on age and sex.^{[4][5]} Levels of DHEA-S peak in early adulthood and then progressively decline.^[6] There is a significant difference in the concentrations between males and females across various age groups.^[5] Due to its longer half-life and lack of diurnal variation, DHEA-S is often considered a more reliable marker for clinical assessment.^{[7][8]}

Data Presentation: Plasma Concentrations of DHEA and DHEA-S

For ease of comparison, the following tables summarize the physiological concentrations of DHEA and DHEA-S in human plasma across different age groups and sexes. Values from various sources have been compiled and presented in standardized units. It is important to note that reference ranges can vary slightly between laboratories due to different measurement techniques.[\[9\]](#)

Table 1: Physiological Plasma Concentrations of Dehydroepiandrosterone (DHEA)

Age Group	Male (ng/dL)	Female (ng/dL)
0-5 years	0 - 67	0 - 67
6-7 years	0 - 110	0 - 110
8-10 years	0 - 185	0 - 185
11-12 years	0 - 201	0 - 201
13-14 years	0 - 318	0 - 318
15-16 years	39 - 481	39 - 481
17-19 years	40 - 491	40 - 491
20-50 years	31 - 701	31 - 701
>50 years	21 - 402	21 - 402

Source: Labcorp, data derived from Ducharme JR, et al. (1976) and Tietz NW, ed. (1995).[\[10\]](#)

Table 2: Physiological Plasma Concentrations of Dehydroepiandrosterone-Sulfate (DHEA-S) in Adult Males

Age Group	Concentration (µg/dL)
18-29 years	110 - 510
30-39 years	110 - 370
40-49 years	45 - 345
50-59 years	25 - 240
>59 years	< 204

Source: UCSF Health.[\[9\]](#)

Table 3: Physiological Plasma Concentrations of Dehydroepiandrosterone-Sulfate (DHEA-S) in Adult Females

Age Group	Concentration (µg/dL)
18-29 years	45 - 320
30-39 years	40 - 325
40-49 years	25 - 220
50-59 years	15 - 170
>59 years	< 145

Source: UCSF Health.[\[9\]](#)

Experimental Protocols for DHEA Measurement in Plasma

Accurate quantification of DHEA and DHEA-S in plasma is crucial for research and clinical applications. The most common methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[\[11\]](#)

Sample Preparation:

- A surrogate matrix, such as bovine serum albumin (BSA) in phosphate-buffered saline (PBS), is often used for the preparation of calibration standards due to the endogenous presence of DHEA in human plasma.[\[12\]](#)
- For quality control (QC) samples, multiple lots of human plasma with low endogenous DHEA levels are pooled.[\[12\]](#)
- A small volume of plasma (e.g., 50 µL) is subjected to liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).[\[12\]](#)
- An internal standard (e.g., a deuterated form of DHEA) is added to the plasma sample before extraction to account for procedural losses.[\[11\]](#)
- The organic layer containing the extracted steroids is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent.[\[11\]](#)[\[12\]](#)
- For some protocols, a derivatization step with a reagent like hydroxylamine is performed to improve chromatographic and mass spectrometric properties.[\[12\]](#)

Chromatographic Separation:

- Analytical Column: A reverse-phase column, such as a Phenomenex Hyperclone BDS C18, is typically used.[\[12\]](#)
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.[\[12\]](#)

Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[13]
- Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for DHEA and its internal standard.[12]

Radioimmunoassay (RIA)

RIA is a competitive binding assay that has been traditionally used for hormone quantification.

Principle: The assay is based on the competition between unlabeled DHEA in the sample and a fixed amount of radiolabeled (e.g., with Iodine-125) DHEA for a limited number of binding sites on a DHEA-specific antibody.[14] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of DHEA in the sample.[15]

Procedure:

- **Sample and Reagent Preparation:** Serum or plasma samples are used. All reagents, including standards, controls, and samples, are brought to room temperature.[14]
- **Assay Setup:** Labeled coated tubes are used for each standard, control, and sample in duplicate.[14]
- **Incubation:** A specific volume of standards, controls, and samples is pipetted into the tubes, followed by the addition of the radiolabeled tracer and antiserum. The tubes are then incubated.[14]
- **Separation:** After incubation, the unbound tracer is removed by aspiration or decanting.[16]
- **Counting:** The radioactivity in each tube is measured using a gamma counter.[14]
- **Calculation:** A standard curve is generated by plotting the bound radioactivity of the standards against their known concentrations. The DHEA concentration in the unknown samples is then determined by interpolation from this curve.[16]

Enzyme-Linked Immunosorbent Assay (ELISA)

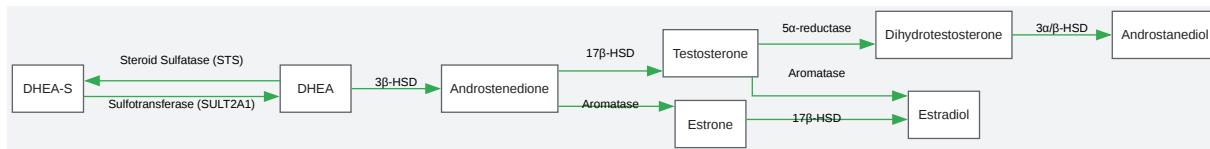
ELISA is another competitive immunoassay that uses an enzyme-labeled antigen instead of a radiolabeled one.

Principle: This assay involves a competitive binding between DHEA in the sample and a DHEA-horseradish peroxidase (HRP) conjugate for a limited number of antibody binding sites on a microtiter plate.[\[17\]](#) The color intensity developed after the addition of a substrate is inversely proportional to the DHEA concentration in the sample.[\[18\]](#)

Procedure:

- **Sample and Reagent Preparation:** Serum or plasma samples are used. All reagents are brought to room temperature.[\[17\]](#)
- **Assay Setup:** The required number of microwell strips are secured in a holder.[\[19\]](#)
- **Incubation:** A specific volume of each standard, control, and sample is pipetted into the wells, followed by the addition of the DHEA-HRP conjugate. The plate is then incubated.[\[18\]](#)
- **Washing:** The wells are washed to remove unbound materials.[\[18\]](#)
- **Substrate Addition:** A substrate solution (e.g., TMB) is added to each well, leading to a colorimetric reaction.[\[19\]](#)
- **Stopping the Reaction:** A stopping solution (e.g., sulfuric acid) is added to terminate the reaction.[\[18\]](#)
- **Reading:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[\[19\]](#)
- **Calculation:** A standard curve is plotted, and the concentrations of the unknown samples are determined.[\[18\]](#)

Signaling Pathways of DHEA

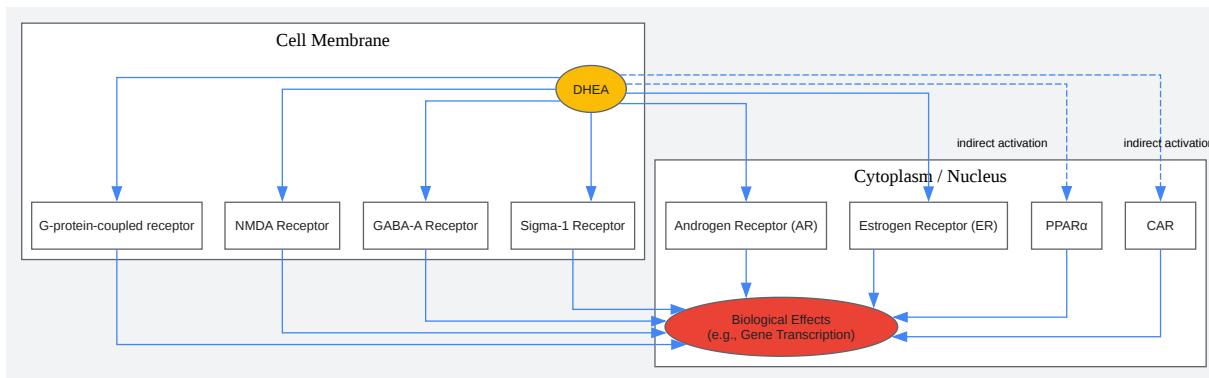

DHEA exerts its biological effects through multiple and complex signaling pathways. These can be broadly categorized into indirect actions via its conversion to other steroid hormones and

direct actions on various cellular receptors.[7]

Intracrine Conversion of DHEA

A key aspect of DHEA's function is its role as a prohormone, undergoing conversion to active androgens (testosterone and dihydrotestosterone) and estrogens (estrone and estradiol) in peripheral tissues.[4] This concept is known as "intracrinology," where the synthesis and action of the active steroids occur within the same cell, allowing for tissue-specific hormonal regulation.[20]

Below is a diagram illustrating the intracrine conversion pathway of DHEA.

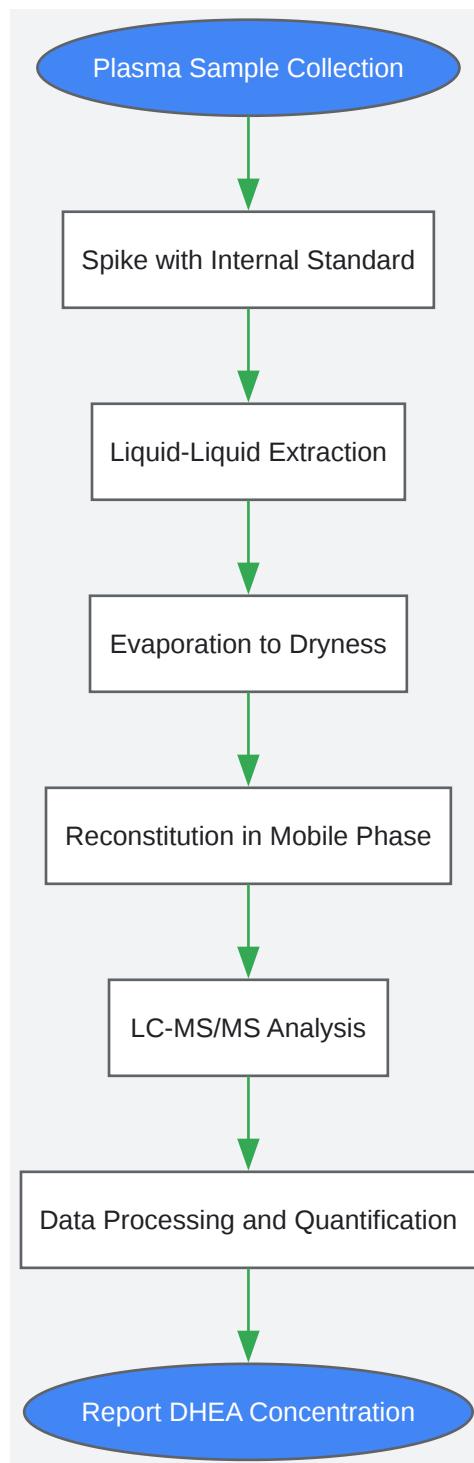

[Click to download full resolution via product page](#)

Caption: Intracrine metabolic pathway of DHEA.

Direct Signaling Pathways of DHEA

DHEA and DHEA-S can also directly interact with a variety of cellular receptors to elicit biological responses, independent of their conversion to other sex steroids.[6] These include both membrane-associated and nuclear receptors.

The following diagram provides a simplified overview of the direct signaling mechanisms of DHEA.



[Click to download full resolution via product page](#)

Caption: Direct signaling pathways of DHEA.

Experimental Workflow for Plasma DHEA Measurement

The following diagram outlines a typical workflow for the quantification of DHEA in human plasma using LC-MS/MS, a widely accepted and robust analytical method.

[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for plasma DHEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHEA and its transformation into androgens and estrogens in peripheral target tissues: introcrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. DHEA and the intracrine formation of androgens and estrogens in peripheral target tissues: its role during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medpace.com [medpace.com]
- 13. benchchem.com [benchchem.com]
- 14. izotop.hu [izotop.hu]
- 15. demeditec.com [demeditec.com]
- 16. ibl-international.com [ibl-international.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. sceti.co.jp [sceti.co.jp]

- 19. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Dehydroepiandrosterone (DHEA) in Human Plasma: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141766#physiological-concentrations-of-dehydroandrosterone-in-human-plasma>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com